molecular formula C22H24ClN5O2 B588569 Domperidone-d6

Domperidone-d6

Cat. No.: B588569
M. Wt: 431.9 g/mol
InChI Key: FGXWKSZFVQUSTL-WIQKFUDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Domperidone-d6 is a deuterated form of domperidone, a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Domperidone can be synthesized through the coupling reaction of two benzimidazolone derivatives. The first intermediate can be prepared by cyclizing o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Alternatively, o-halo or o-amino substituted nitrobenzene can be coupled with 1,3-disubstituted propane followed by reduction and cyclization. The second intermediate is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .

Industrial Production Methods

Industrial production of domperidone involves similar synthetic routes but on a larger scale, ensuring high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Domperidone-d6 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.

Scientific Research Applications

Domperidone-d6 is used extensively in scientific research, particularly in:

    Pharmacokinetic Studies: The deuterium atoms allow for precise tracking of the compound in the body.

    Metabolic Studies: Helps in understanding the metabolic pathways and the effects of metabolism on the compound’s efficacy.

    Drug Development: Used in the development of new drugs with improved pharmacokinetic properties.

    Biological Research: Studied for its effects on dopamine receptors and gastrointestinal motility.

Mechanism of Action

Domperidone-d6 acts as a selective antagonist of dopamine D2 and D3 receptors. By blocking these receptors, it facilitates gastric emptying and decreases small bowel transit time. It also increases esophageal and gastric peristalsis and lowers esophageal sphincter pressure .

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: Another dopamine receptor antagonist used as an antiemetic and prokinetic agent.

    Cisapride: A prokinetic agent that increases gastrointestinal motility but has a different mechanism of action.

Uniqueness

Domperidone-d6 is unique due to its deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. Unlike metoclopramide, this compound does not cross the blood-brain barrier, reducing the risk of central nervous system side effects .

Properties

IUPAC Name

6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWKSZFVQUSTL-WIQKFUDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2.3 parts of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, 2.5 parts of 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one, 3.2 parts of sodium carbonate, 0.1 parts of potassium iodide and 80 parts of 4-methyl-2-pentanone is stirred and refluxed for 24 hours. The reaction mixture is cooled to room temperature and water is added. The undissolved product is filtered off and purified by column-chromatography over silica gel using a mixture of trichloromethane and 10% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and recrystallized from a mixture of N,N-dimethylformamide and water, yielding 1.3 parts (30%) of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one; mp. 242.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10.2 parts of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one are converted into the (+)-2,3-dihydroxybutanedioate salt in 100 parts of water at reflux temperature. The solution is treated for 10 minutes with a mixture of 0.5 parts of activated charcoal and 0.2 parts of hyflo. The latter is filtered off over hyflo and the filtrate is cooled till an oily precipitate is formed. The oily product solidifies upon heating for a while. The whole is allowed to cool to room temperature and stirred for 3 hours at this temperature. The product is filtered off, washed with water and dried in vacuo for 18 hours at 60° C, yielding 10.24 parts (85.3%) of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hemi-[R-(R*,R*)](+)-2,3-dihydroxybutanedioate hydrate; mp. 184.1° C; [α] = + 5.13° (c = 1% CH3OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Domperidone-d6
Reactant of Route 2
Reactant of Route 2
Domperidone-d6
Reactant of Route 3
Domperidone-d6
Reactant of Route 4
Domperidone-d6
Reactant of Route 5
Reactant of Route 5
Domperidone-d6
Reactant of Route 6
Domperidone-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.